Isoxazolo[4,5-c]pyridin-3-amine
Overview
Description
Isoxazolo[4,5-c]pyridin-3-amine is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen atoms in the ring structure imparts unique chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
A highly efficient and green method has been developed for the rapid preparation of highly functionalized isoxazolo[4,5-c]pyridin-3-amine derivatives. This process has a broad substrate scope, is operationally simple, and generally requires no chromatographic purification. The reaction typically involves the use of water as the reaction solvent, making it an environmentally friendly approach .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable and green synthetic routes developed in laboratory settings suggest potential for industrial application. The use of water as a solvent and the absence of chromatographic purification steps make the process economically viable and environmentally sustainable .
Chemical Reactions Analysis
Types of Reactions
Isoxazolo[4,5-c]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups attached to the isoxazole and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like water or organic solvents depending on the specific reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Isoxazolo[4,5-c]pyridin-3-amine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: This compound derivatives have been investigated for their potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities
Industry: The compound’s unique reactivity makes it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism by which isoxazolo[4,5-c]pyridin-3-amine exerts its effects involves interactions with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Isoxazolo[4,5-b]pyridine: Another heterocyclic compound with similar structural features but different reactivity and biological activity.
Isoxazole: A simpler compound with only the isoxazole ring, lacking the fused pyridine ring.
Pyridine: A basic heterocyclic compound with a single nitrogen atom in a six-membered ring
Uniqueness
Isoxazolo[4,5-c]pyridin-3-amine is unique due to the fusion of the isoxazole and pyridine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[1,2]oxazolo[4,5-c]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c7-6-4-3-8-2-1-5(4)10-9-6/h1-3H,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYICHYEXYRQFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1ON=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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